2-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine
Description
2-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine is a boronic ester-functionalized heterocyclic compound characterized by a pyrimidine core substituted at position 4 with a phenyl group bearing a dioxaborolane ring. This structure positions it as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl motifs for pharmaceuticals and materials science .
Properties
Molecular Formula |
C17H21BN2O2 |
|---|---|
Molecular Weight |
296.2 g/mol |
IUPAC Name |
2-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine |
InChI |
InChI=1S/C17H21BN2O2/c1-12-19-10-9-15(20-12)13-7-6-8-14(11-13)18-21-16(2,3)17(4,5)22-18/h6-11H,1-5H3 |
InChI Key |
INIUAXLYWYSDHB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(=NC=C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Electron-Donating and Withdrawing Groups
- Such derivatives exhibit HRMS (ESI+) at m/z 477.1162 .
- Bromo-substituted analogs (e.g., , compound 2d): Bromine introduces steric bulk and electron-withdrawing effects, which may reduce coupling efficiency but enable further functionalization (e.g., Buchwald-Hartwig amination). HRMS data for 2d: m/z 525.0174 .
Heterocyclic Modifications
- Pyrimidine vs.
Positional Isomerism on the Pyrimidine Core
- 4-Methyl-5-(dioxaborolane)pyrimidin-2-amine (): Substitution at position 5 instead of 4 alters electronic distribution, with the amine group at position 2 enabling hydrogen bonding. This compound (CAS 944401-55-2) has a molecular weight of 235.09 and solubility requiring storage at -20°C . In contrast, the target compound’s 2-methyl group may enhance lipophilicity, impacting membrane permeability in biological systems.
Functional Group Additions
- Morpholine/Piperazine Derivatives (, QD-9085): The morpholinyl group in QD-9085 increases polarity and solubility in aqueous media compared to the target compound’s non-polar methyl group. Such modifications are critical for optimizing pharmacokinetic profiles .
- Hydroxymethyl Substituents (): The (2-methyl-4-(dioxaborolane)phenyl)methanol derivative introduces a primary alcohol, enhancing hydrophilicity and enabling conjugation via esterification or oxidation .
Suzuki-Miyaura Coupling Efficiency
The target compound’s boronic ester group facilitates cross-coupling with aryl halides or triflates under palladium catalysis (). Comparatively:
- Trifluoromethyl-substituted analogs (, CAS 944401-57-4): The electron-withdrawing CF₃ group accelerates oxidative addition but may require tailored ligands (e.g., SPhos) to prevent protodeboronation .
- Aniline-functionalized derivatives (-(dioxaborolane)aniline): The free amine enables sequential functionalization (e.g., amide coupling) post-cross-coupling, broadening utility in multi-step syntheses .
Physicochemical Properties and Stability
Data Table: Key Comparative Metrics
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reactivity Notes | Reference |
|---|---|---|---|---|---|
| 2-Methyl-4-(3-(dioxaborolane)phenyl)pyrimidine | C₁₈H₂₂BN₃O₂* | ~313.2* | Pyrimidine, methyl, phenyl | Moderate reactivity in Suzuki couplings | Synthesized via methods in |
| 4-Methyl-5-(dioxaborolane)pyrimidin-2-amine | C₁₁H₁₈BN₃O₂ | 235.09 | Pyrimidine, amine | Enhanced H-bonding; stable at -20°C | |
| 2-Methyl-4-(dioxaborolane)phenylmethanone (QD-9085) | C₁₉H₂₇BN₂O₃ | 342.25 | Morpholine, ketone | High solubility in polar solvents | |
| 5-(dioxaborolane)-4-(trifluoromethyl)pyridin-2-amine | C₁₂H₁₆BF₃N₂O₂ | 296.08 | Pyridine, CF₃, amine | Accelerated coupling due to CF₃ |
*Estimated based on structural similarity.
Q & A
Basic: What are the standard synthetic protocols for preparing 2-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic ester moiety. A common protocol involves:
- Reacting a brominated pyrimidine precursor with 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂) and a base (e.g., NaHCO₃) .
- Solvents such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran enhance solubility and reactivity. Post-reaction purification via chromatography (hexane/acetone gradients) yields the product .
Advanced: How can researchers optimize reaction conditions to improve the yield of Suzuki-Miyaura cross-coupling reactions involving this compound?
Key optimization parameters include:
- Catalyst Selection : Pd(II) acetate (635 mg, 2.83 mmol) with ligand systems (e.g., Catalyst A™) improves coupling efficiency .
- Temperature and Time : Reactions at 100°C for 3 hours in sealed tubes prevent solvent evaporation and ensure completion .
- Base Compatibility : Saturated NaHCO₃ minimizes protodeboronation side reactions compared to stronger bases .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) or ethers (e.g., THF) balance reactivity and stability of the boronic ester .
Basic: What analytical techniques are recommended for characterizing this compound and verifying its purity post-synthesis?
- Mass Spectrometry (MS) : Electrospray ionization (ES/MS) confirms molecular ion peaks (e.g., m/z 254.1 [M+H]⁺) .
- Chromatography : Reverse-phase HPLC with UV detection ensures purity.
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent patterns on the pyrimidine and phenyl rings .
Advanced: How can researchers address discrepancies in catalytic efficiency when using different palladium sources with this compound?
- Mechanistic Studies : Compare Pd(0) vs. Pd(II) precatalysts. Pd(II) acetate may require in situ reduction to active Pd(0), influenced by solvent and ligand systems .
- Ligand Screening : Bulky ligands (e.g., dppf) stabilize Pd intermediates, reducing catalyst poisoning.
- Control Experiments : Test Pd loading (e.g., 1–5 mol%) and track byproducts (e.g., homocoupling) via TLC or GC-MS .
Basic: What solvent systems are optimal for the synthesis and subsequent reactions of this compound?
- Synthesis : THF or 2-methyltetrahydrofuran (214 mL) facilitates boronic ester coupling at 100°C .
- Post-Reaction Workup : Ethyl acetate/water biphasic systems simplify extraction, while diatomaceous earth filtration removes Pd residues .
Advanced: What strategies are effective in mitigating side reactions such as protodeboronation during cross-coupling with this boronic ester?
- pH Control : Use mild bases (NaHCO₃) instead of strong bases (e.g., NaOH) to avoid destabilizing the boronic ester .
- Low-Temperature Phases : Conduct reactions below 50°C during sensitive steps to preserve the dioxaborolane ring .
- Additives : Additives like LiCl (1–2 equiv) can stabilize the boronate intermediate .
Advanced: How does the electronic nature of the pyrimidine ring influence the reactivity of this compound in cross-coupling reactions?
- Electron-Withdrawing Effects : The pyrimidine’s electron-deficient core enhances electrophilicity at the boron-bearing phenyl ring, accelerating transmetallation in Suzuki reactions .
- Steric Factors : The 2-methyl group on pyrimidine may hinder Pd coordination, requiring optimized ligand steric bulk .
Advanced: What computational methods can predict the reactivity and stability of this compound under various reaction conditions?
- Density Functional Theory (DFT) : Models transition states of Pd-catalyzed steps to identify rate-limiting barriers.
- Molecular Dynamics (MD) : Simulates solvent effects on boronic ester stability .
- QSPR Models : Relate substituent electronic parameters (Hammett σ) to coupling yields .
Basic: What are the common applications of this boronic ester-containing pyrimidine derivative in medicinal chemistry research?
- Drug Intermediate : Serves as a building block for kinase inhibitors or anticancer agents, as seen in Eli Lilly’s synthesis of pyrrolo[2,3-d]pyrimidine derivatives .
- Probe Development : Boronic esters enable bioconjugation for target identification .
Advanced: How should researchers design control experiments to isolate the effects of substituents on the phenyl ring in catalytic cycles?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., -CF₃, -OMe) and compare coupling rates .
- Isotopic Labeling : Use deuterated boronic esters to track kinetic isotope effects in transmetallation .
- DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between substituent position, catalyst, and solvent .
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